molecular formula C23H25N7O B3006498 (E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799831-20-2

(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B3006498
CAS RN: 799831-20-2
M. Wt: 415.501
InChI Key: XEQMEILRSPJQOZ-JFLMPSFJSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an amine, a carboxamide, and a pyrrolo[2,3-b]quinoxaline core . This suggests that it could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using trimethylamine and magnesium oxide nanoparticles . Another method involves the reaction of thiophene-2-carboxamides in formic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic core. Unfortunately, specific structural data for this compound was not found .

Scientific Research Applications

Targeted Delivery and Photothermal Therapy

One study discusses the synthesis of structures containing nitrogen atoms capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II). These complexes can be utilized for targeted delivery of nitric oxide (NO) to biological sites such as tumors, where NO is released upon irradiation with long-wavelength light. This application suggests potential use in photothermal therapy and targeted drug delivery systems (Yi-Qiu Yang et al., 2017).

Inhibition of ATM Kinase for Cancer Therapy

Another research effort led to the discovery of 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of the ataxia telangiectasia mutated (ATM) kinase. The ATM kinase is critical for DNA repair processes, and its inhibition is a promising strategy for cancer therapy, particularly in enhancing the efficacy of DNA damage-inducing agents in cancer cells (S. Degorce et al., 2016).

Antimycobacterial Activity

A study focused on pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives demonstrated interesting antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This finding highlights the potential application of structurally related compounds in treating tuberculosis and other mycobacterial infections (J. Guillon et al., 2004).

Corrosion Inhibition

Quinoline derivatives, including those structurally related to the compound , are known for their anticorrosive properties. They are effective in forming stable chelating complexes with surface metallic atoms, thus preventing corrosion. This application is significant in the preservation of metal structures and components in various industrial applications (C. Verma et al., 2020).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if it’s intended for use as a drug, it could interact with biological targets in specific ways. Unfortunately, specific information on this compound’s mechanism of action was not found .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential uses. Unfortunately, specific safety and hazard information for this compound was not found .

properties

IUPAC Name

2-amino-N-hexyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-2-3-4-7-12-26-23(31)19-20-22(29-18-9-6-5-8-17(18)28-20)30(21(19)24)27-15-16-10-13-25-14-11-16/h5-6,8-11,13-15H,2-4,7,12,24H2,1H3,(H,26,31)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQMEILRSPJQOZ-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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